5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde

Medicinal Chemistry Kinase Inhibitor Design Cross-Coupling Chemistry

5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS 1101120-41-5) is a heterocyclic intermediate belonging to the pyrazolo[1,5-a]pyridine scaffold class, featuring a primary amine at the 5-position and an aldehyde at the 3-position. This scaffold is a recognized privileged structure in medicinal chemistry, serving as a core for numerous kinase inhibitor programs, notably those targeting the PI3K/p110α, p38 MAPK, and Trk families.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 1101120-41-5
Cat. No. B3212405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde
CAS1101120-41-5
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)C=O)C=C1N
InChIInChI=1S/C8H7N3O/c9-7-1-2-11-8(3-7)6(5-12)4-10-11/h1-5H,9H2
InChIKeyFWZATZVCIZDPLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS 1101120-41-5): A Strategic Heterocyclic Building Block for PI3K/p110α and Kinase Inhibitor Lead Generation


5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS 1101120-41-5) is a heterocyclic intermediate belonging to the pyrazolo[1,5-a]pyridine scaffold class, featuring a primary amine at the 5-position and an aldehyde at the 3-position . This scaffold is a recognized privileged structure in medicinal chemistry, serving as a core for numerous kinase inhibitor programs, notably those targeting the PI3K/p110α, p38 MAPK, and Trk families [1]. The compound is not a final active pharmaceutical ingredient (API) but a versatile building block whose value proposition rests entirely on its ability to enable specific, productive chemical transformations that are not possible or are far less efficient with its close structural analogs.

Critical Differentiation: Why 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde Cannot Be Replaced by Other 3-Carbaldehyde Analogs in Scaffold-Oriented Synthesis


The inherent structural features of 5-aminopyrazolo[1,5-a]pyridine-3-carbaldehyde dictate its unique and non-interchangeable role in synthesis. Generic substitution with the unsubstituted pyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS 73957-66-1) or the 5-bromo analog (CAS 1101120-53-9) is scientifically unsound due to fundamental differences in reactivity and electronic properties [1]. The 5-amino group in the target compound provides a nucleophilic handle for derivatization (e.g., amidation, reductive amination, diazotization) that is entirely absent in the non-aminated parent . Conversely, while a 5-bromo analog can also undergo cross-coupling, the 5-amino compound offers a direct entry into amine-linked conjugates and demonstrates superior utility as a versatile precursor for generating structurally diverse 3,5-disubstituted libraries via iterative functionalization, as evidenced in recent kinase inhibitor development [2]. The presence of both the 3-aldehyde and 5-amino groups allows for orthogonal and sequential synthetic steps that are impossible with single-functional-group comparators, making it a cornerstone building block for specific SAR explorations.

Product-Specific Quantitative Evidence Guide for 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde (1101120-41-5)


Divergent Synthetic Utility: Superior Yields in 3,5-Disubstituted Library Generation via Iterative Functionalization

The 5-amino group on 5-aminopyrazolo[1,5-a]pyridine-3-carbaldehyde enables a sequential derivatization strategy that is not possible with the unsubstituted analog (CAS 73957-66-1). In a direct, cross-study comparable example, 5-aminopyrazolo[1,5-a]pyridine (a closely related precursor) was first iodinated at the 3-position, then underwent Suzuki-Miyaura cross-coupling to install a 3-aryl group, followed by a Sandmeyer reaction to convert the 5-amino to a 5-bromo group with a 70% yield, and a subsequent second Suzuki-Miyaura cross-coupling to install a 5-aryl group, ultimately yielding final 3,5-disubstituted products in 47-53% overall yields [1]. The presence of both the aldehyde and amine functionalities allows for similar orthogonal reaction sequences, a capability that is absent in the unsubstituted 3-carbaldehyde analog [2].

Medicinal Chemistry Kinase Inhibitor Design Cross-Coupling Chemistry

Structural Advantage Over Pyrazolopyrimidine Isosteres: Electronic Differentiation Directing Kinase Selectivity

While pyrazolo[1,5-a]pyrimidines (e.g., pyrazolo[1,5-a]pyrimidine-3-carbaldehyde) are also common kinase inhibitor scaffolds, the pyrazolo[1,5-a]pyridine core possesses different electronic properties and potential biological targets . This class-level inference is supported by the distinct kinase selectivity profiles observed in related series: Pyrazolo[1,5-a]pyridines have been optimized as highly potent (p110α IC50 0.9 nM) and selective p110α PI3K inhibitors [1], whereas pyrazolo[1,5-a]pyrimidines are frequently reported as potent dual PI3Kγ/δ inhibitors (e.g., compound 20e with IC50 values of 4.0 nM and 9.1 nM respectively) or FLT3-ITD inhibitors [2]. The 5-amino-3-carbaldehyde variant provides a starting point to explore the chemical space of the pyridine-based series, which is distinct from the pyrimidine-based chemotype.

Kinase Inhibitor PI3K Isosteric Replacement

Commercially Available Purity Benchmarking: Enabling Reproducible Chemistry with 98% Assay Grade

The target compound is commercially available at a high standard of purity, which is a critical differentiator for reproducible chemical synthesis. A direct comparison of commercial offerings shows that 5-aminopyrazolo[1,5-a]pyridine-3-carbaldehyde is available with a certified purity of 98% from major vendors , whereas its unsubstituted analog, pyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS 73957-66-1), is commonly supplied at 95% purity . While seemingly small, this 3% absolute difference in purity translates to a 60% reduction in potential impurities (from 5% to 2%), which can have a significant impact on the outcome of sensitive cross-coupling reactions and the purification of final products.

Organic Synthesis Building Block Procurement Quality Control

Optimal Deployment Scenarios for 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde (1101120-41-5) in Drug Discovery and Chemical Biology


Synthesis of 3,5-Disubstituted Pyrazolo[1,5-a]pyridine Kinase Inhibitor Libraries

Leverage the orthogonal reactivity of the 3-aldehyde and 5-amino groups to construct focused libraries of 3,5-disubstituted pyrazolo[1,5-a]pyridines. The aldehyde can be used to install a central linker via reductive amination or Knoevenagel condensation, while the amine can be converted to a halogen for cross-coupling or directly used in amide bond formation. This strategy is directly supported by the methodology used to create kinase inhibitors in cross-study comparable research [1] and enables the rapid exploration of SAR around both the 3- and 5-positions, a capability not afforded by unsubstituted or mono-functionalized analogs [2].

Precursor for Selective PI3K/p110α Inhibitor Lead Optimization

Initiate a medicinal chemistry program targeting the p110α isoform of PI3K. The pyrazolo[1,5-a]pyridine scaffold is a validated pharmacophore for achieving high potency and selectivity for this target, with leading compounds demonstrating sub-nanomolar activity (IC50 = 0.9 nM) and in vivo efficacy [3]. 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde serves as an ideal starting point for building upon this validated scaffold, allowing for the introduction of diversity elements at the 3-position to optimize linker and solvent-exposed region interactions, while the 5-amino group can be further functionalized or removed as needed based on SAR data [4].

Design of Probe Molecules for Target Engagement Studies via Bifunctional Conjugation

Utilize the two distinct functional groups for the creation of bifunctional probes. The 5-amino group can be used to attach a linker for affinity chromatography (e.g., to biotin or a solid support), while the 3-aldehyde can be simultaneously elaborated to an active kinase inhibitor warhead. This strategy is made possible by the presence of both functional groups on a rigid core, ensuring the spatial separation of the pharmacophore and the purification handle, which is essential for downstream target identification and validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.